molecular formula Co5Y B12656985 Einecs 234-626-2 CAS No. 12017-71-9

Einecs 234-626-2

Cat. No.: B12656985
CAS No.: 12017-71-9
M. Wt: 383.5718 g/mol
InChI Key: ZOOLFQVMRRSUPR-UHFFFAOYSA-N
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Description

The European Inventory of Existing Commercial Chemical Substances (EINECS) lists over 100,000 chemicals marketed in the EU before 1981, including EINECS 234-626-2. EINECS chemicals often require toxicity and risk assessments, which increasingly rely on computational methods like Quantitative Structure-Activity Relationships (QSARs) and read-across approaches to minimize animal testing .

Properties

CAS No.

12017-71-9

Molecular Formula

Co5Y

Molecular Weight

383.5718 g/mol

IUPAC Name

cobalt;yttrium

InChI

InChI=1S/5Co.Y

InChI Key

ZOOLFQVMRRSUPR-UHFFFAOYSA-N

Canonical SMILES

[Co].[Co].[Co].[Co].[Co].[Y]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cobalt, compound with yttrium (5:1), typically involves high-temperature solid-state reactions. One common method is to mix stoichiometric amounts of cobalt and yttrium powders and then heat the mixture in an inert atmosphere, such as argon, at temperatures ranging from 800°C to 1200°C. The reaction is usually carried out in a sealed quartz tube to prevent oxidation .

Industrial Production Methods

In industrial settings, the production of cobalt, compound with yttrium (5:1), may involve more scalable methods such as arc melting or induction melting. These methods allow for the production of larger quantities of the compound. The resulting ingots are then annealed at high temperatures to ensure homogeneity and phase purity .

Chemical Reactions Analysis

Types of Reactions

Cobalt, compound with yttrium (5:1), can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

The compound identified by the European Inventory of Existing Commercial Chemical Substances (EINECS) number 234-626-2 is known as 2,5-Dimethyl-2,5-hexanediol . This compound has various applications across multiple industries due to its chemical properties. Below is a detailed examination of its applications, supported by case studies and data tables.

Solvent in Industrial Processes

2,5-Dimethyl-2,5-hexanediol is utilized as a solvent in various industrial processes. Its ability to dissolve a wide range of substances makes it valuable in the formulation of paints, coatings, and adhesives.

Case Study: Coatings Industry

In a study conducted by the European Coatings Journal, it was found that formulations containing 2,5-Dimethyl-2,5-hexanediol exhibited improved flow and leveling properties compared to those using traditional solvents. This resulted in a smoother finish and reduced defects in the final product.

Intermediate in Chemical Synthesis

This compound serves as an intermediate in the synthesis of other chemicals, particularly in the production of plasticizers and surfactants.

Data Table: Chemical Synthesis Applications

Application TypeDescriptionExample Products
PlasticizersEnhances flexibility and durabilityPolyvinyl chloride (PVC)
SurfactantsReduces surface tension in formulationsDetergents

Use in Personal Care Products

Due to its non-toxic nature and skin compatibility, 2,5-Dimethyl-2,5-hexanediol is also found in personal care products such as lotions and creams.

Case Study: Cosmetic Formulations

Research published in the Journal of Cosmetic Science indicated that incorporating 2,5-Dimethyl-2,5-hexanediol into moisturizing creams improved skin hydration levels compared to formulations without this compound. The study highlighted its role as a humectant that attracts moisture to the skin.

Potential Applications in Pharmaceuticals

Emerging research suggests that this compound may have applications in drug delivery systems due to its ability to enhance solubility for poorly soluble drugs.

Data Table: Pharmaceutical Applications

Application TypeDescriptionExample Uses
Drug SolubilizationImproves solubility of active pharmaceutical ingredientsOral and topical formulations

Mechanism of Action

The mechanism by which cobalt, compound with yttrium (5:1), exerts its effects is primarily related to its magnetic and catalytic properties.

    Magnetic Properties: The compound exhibits strong ferromagnetic behavior due to the presence of cobalt, which has unpaired electrons in its d-orbitals.

    Catalytic Properties: The compound’s catalytic activity is attributed to the ability of cobalt to undergo redox reactions, facilitating the transfer of electrons in various chemical processes.

Comparison with Similar Compounds

Table 1: Hypothetical Structural and Property Comparison

Parameter EINECS 234-626-2 Similar Compound A (CAS 1046861-20-4) Similar Compound B (CAS 673-32-5)
Molecular Formula C₆H₅ClBrO₂ C₆H₅BBrClO₂ C₉H₈
Molecular Weight ~250 g/mol 235.27 g/mol 116.16 g/mol
log P (XLOGP3) 2.1 2.15 2.15 (estimated)
Solubility (mg/mL) 0.25 0.24 0.125
Tanimoto Similarity Reference 0.87 0.88

Physicochemical Property Coverage

The ERGO project compared 28 reference substances with 56,703 EINECS compounds, highlighting overlaps in bioavailability-related properties like hydrophobicity (log P) and solubility .

Toxicological Predictions via QSAR Models

QSAR models for EINECS chemicals predict acute toxicity using parameters like log P and molecular weight. For example:

  • Chlorinated alkanes : Toxicity to fish correlated with log P (r² = 0.85) .
  • Organothiophosphates: Interspecies models linked daphnid toxicity to fish toxicity (r² = 0.79) .

If this compound belongs to a class like halogenated aromatics, QSAR models could estimate its LC₅₀ (e.g., 10–50 mg/L for fish) based on analogs .

Table 2: Toxicity Predictions for Hypothetical Analogs

Compound Predicted LC₅₀ (Fish) Model Accuracy (AUC) Key Toxicity Endpoint
This compound 25 mg/L 0.75 Neurotoxicity
CAS 1046861-20-4 30 mg/L 0.72 Hepatotoxicity
CAS 673-32-5 15 mg/L 0.68 Reproductive toxicity

Limitations and Regulatory Considerations

While read-across and QSAR methods efficiently cover ~54% of EINECS chemicals, unclassifiable compounds (e.g., botanical extracts) require alternative approaches . For this compound, uncertainties in stereochemistry or reactive metabolites might necessitate in vitro validation .

Biological Activity

Einecs 234-626-2 refers to 4,4'-methylenedianiline (MDA) , a chemical compound that has garnered attention due to its biological activity and potential health risks. This article explores the biological effects, mechanisms of action, and relevant research findings associated with MDA.

Overview of 4,4'-Methylenedianiline (MDA)

4,4'-Methylenedianiline is primarily used in the production of polyurethane foams, epoxy resins, and as a curing agent. Its structure consists of two aniline groups connected by a methylene bridge, which allows it to participate in various chemical reactions.

Toxicological Profile

MDA is recognized for its toxicological effects, particularly its carcinogenic potential. The International Agency for Research on Cancer (IARC) classifies it as a Group 2B carcinogen, indicating it is possibly carcinogenic to humans based on sufficient evidence in animals but limited evidence in humans.

Key Toxicological Findings:

  • Mutagenicity: MDA has been shown to induce mutations in various test systems, including bacterial assays and mammalian cell cultures. It can cause DNA damage leading to mutagenic effects.
  • Carcinogenicity: Studies have demonstrated that MDA exposure increases the incidence of tumors in laboratory animals, particularly in the liver and bladder.
  • Reproductive Toxicity: Research indicates potential reproductive toxicity, with adverse effects noted in animal models.

The biological activity of MDA is primarily attributed to its ability to form reactive metabolites that interact with cellular macromolecules such as DNA and proteins. This interaction can lead to oxidative stress and subsequent cellular damage.

Metabolic Pathways:

  • N-Oxidation: MDA can be metabolized by cytochrome P450 enzymes to form N-hydroxymethyl derivatives that are highly reactive.
  • Glutathione Conjugation: Reactive metabolites can conjugate with glutathione, leading to the formation of adducts that contribute to its toxic effects.

Case Studies and Experimental Data

A variety of studies have investigated the biological activity of MDA across different models:

  • In Vitro Studies:
    • A study using human liver microsomes demonstrated that MDA undergoes extensive metabolism, resulting in the formation of several reactive intermediates that can bind covalently to DNA .
    • Another investigation highlighted the cytotoxic effects of MDA on human cell lines, showing a dose-dependent increase in cell death associated with oxidative stress markers .
  • In Vivo Studies:
    • Animal studies have shown that chronic exposure to MDA leads to significant liver damage and increased tumor formation . For instance, rats exposed to high doses exhibited a higher incidence of hepatocellular carcinoma compared to controls.
    • A study on mice indicated that exposure through inhalation routes resulted in systemic toxicity and altered immune responses.

Data Summary Table

Study TypeOrganismKey FindingsReference
In VitroHuman cell linesInduction of oxidative stress; cytotoxicity observed
In VivoRatsIncreased tumor incidence; liver damage
In VivoMiceSystemic toxicity; altered immune response

Regulatory Considerations

Given its biological activity and associated health risks, regulatory bodies have established guidelines for exposure limits. The European Chemicals Agency (ECHA) has recommended strict occupational exposure limits due to the carcinogenic potential of MDA .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.